Cas no 58349-02-3 (4-Bromo-2-iodo-6-nitrophenol)

4-Bromo-2-iodo-6-nitrophenol is a halogenated nitrophenol derivative with a molecular formula of C₆H₃BrINO₃. This compound is characterized by its distinct substitution pattern, featuring bromo, iodo, and nitro functional groups on a phenolic ring, which enhances its reactivity and utility in synthetic chemistry. Its structural properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. The presence of multiple halogens and a nitro group allows for selective functionalization, enabling precise modifications in complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity and potential reactivity. Its high purity and stability ensure reliable performance in research and industrial applications.
4-Bromo-2-iodo-6-nitrophenol structure
4-Bromo-2-iodo-6-nitrophenol structure
Product Name:4-Bromo-2-iodo-6-nitrophenol
CAS No:58349-02-3
MF:
MW:
MDL:MFCD28397822
CID:4655466
Update Time:2025-06-08

4-Bromo-2-iodo-6-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-iodo-6-nitrophenol
    • MDL: MFCD28397822

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4-Bromo-2-iodo-6-nitrophenol Suppliers

Amadis Chemical Company Limited
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(CAS:58349-02-3)4-Bromo-2-iodo-6-nitrophenol
Order Number:A1166441
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):806.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-iodo-6-nitrophenol

Chemical Profile of 4-Bromo-2-iodo-6-nitrophenol (CAS No: 58349-02-3)

4-Bromo-2-iodo-6-nitrophenol, identified by its CAS number 58349-02-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This tricyclic aromatic molecule features a nitro group, bromine, and iodine substituents, which contribute to its unique reactivity and potential applications in synthetic chemistry and drug development. The structural arrangement of these functional groups makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.

The compound's molecular structure, characterized by a benzene ring substituted with a nitro group at the 6-position, a bromine atom at the 4-position, and an iodine atom at the 2-position, imparts distinct electronic and steric properties. The nitro group is known for its strong electron-withdrawing effect, which influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. Meanwhile, the presence of bromine and iodine atoms introduces halogenation sites that are highly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.

In recent years, 4-Bromo-2-iodo-6-nitrophenol has been explored as a key intermediate in the synthesis of various pharmacologically active agents. Its versatility allows for modifications at multiple sites, enabling the creation of diverse molecular scaffolds. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents. The nitro group can be reduced to an amine, which can then be further functionalized to introduce other pharmacophores. Additionally, the halogen atoms can be replaced or modified through metal-catalyzed reactions, providing access to a wide range of derivatives.

One of the most compelling applications of 4-Bromo-2-iodo-6-nitrophenol is in the field of material science. Its ability to undergo cross-coupling reactions makes it an excellent precursor for synthesizing conjugated polymers and organic semiconductors. These materials are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The introduction of halogen atoms into these polymers enhances their stability and compatibility with various catalytic systems, improving device performance.

Recent studies have also highlighted the role of 4-Bromo-2-iodo-6-nitrophenol in medicinal chemistry innovation. Researchers have demonstrated its utility in generating novel heterocyclic compounds by incorporating it into cyclization reactions. These heterocycles often exhibit enhanced biological activity due to their complex structural motifs. For example, derivatives of this compound have shown promise as kinase inhibitors and antimicrobial agents. The ability to fine-tune the electronic properties of these molecules by modifying the substituents allows for targeted drug design.

The synthesis of 4-Bromo-2-iodo-6-nitrophenol typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration of bromoiodobenzene derivatives followed by selective halogenation. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These methods ensure that researchers can obtain sufficient quantities of the compound for both laboratory-scale investigations and industrial applications.

The handling and storage of 4-Bromo-2-iodo-6-nitrophenol require adherence to standard chemical safety protocols due to its reactivity. While it is not classified as a hazardous material under typical conditions, proper precautions must be taken to prevent exposure to skin and eyes. Storage should be in a cool, dry place away from incompatible substances such as strong oxidizers and reducing agents. By following these guidelines, researchers can safely utilize this compound in their experiments without compromising safety or experimental integrity.

The future prospects for 4-Bromo-2-iodo-6-nitrophenol are promising, with ongoing research exploring new synthetic pathways and applications. As the demand for specialized intermediates grows in pharmaceuticals and materials science, compounds like this will continue to play a crucial role in innovation. Collaborative efforts between academia and industry will likely drive further advancements, leading to more efficient synthesis methods and novel applications that leverage its unique chemical properties.

In conclusion,4-Bromo-2-iodo-6-nitrophenol (CAS No: 58349-02-3) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its structural features enable diverse modifications through cross-coupling reactions and other synthetic transformations, making it an invaluable intermediate for drug development and advanced material design. As research progresses,this compound will undoubtedly continue to contribute to scientific advancements across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58349-02-3)4-Bromo-2-iodo-6-nitrophenol
A1166441
Purity:99%
Quantity:5g
Price ($):806.0
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